N'-Isopentyl-5-methylisoxazole-3-carbohydrazide

CAS No.:

Cat. No.: VC17256080

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 5-methyl-N'-(3-methylbutyl)-1,2-oxazole-3-carbohydrazide |

| Standard InChI | InChI=1S/C10H17N3O2/c1-7(2)4-5-11-12-10(14)9-6-8(3)15-13-9/h6-7,11H,4-5H2,1-3H3,(H,12,14) |

| Standard InChI Key | JLDWSOFVBVTHFW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NO1)C(=O)NNCCC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

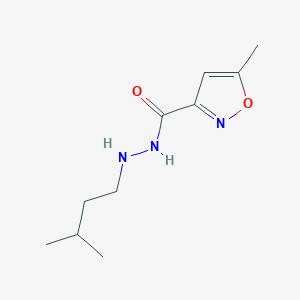

N'-Isopentyl-5-methylisoxazole-3-carbohydrazide features a five-membered isoxazole ring substituted with a methyl group at position 5 and a carbohydrazide functional group at position 3. The hydrazide nitrogen is further substituted with an isopentyl (3-methylbutyl) chain. The IUPAC name, 5-methyl-N'-(3-methylbutyl)isoxazole-3-carbohydrazide, reflects this arrangement .

Key structural attributes:

-

Isoxazole core: A heterocyclic ring containing oxygen and nitrogen atoms, known for its stability and role in medicinal chemistry.

-

Hydrazide moiety: Imparts potential chelation properties and biological activity.

-

Isopentyl group: Enhances lipophilicity, influencing pharmacokinetic behavior.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution, where an isoxazole-3-carboxylate ester reacts with isopentyl hydrazine. A representative method, inferred from analogous reactions , involves:

Reaction conditions:

-

Ester substrate: Methyl 5-methylisoxazole-3-carboxylate.

-

Nucleophile: Isopentyl hydrazine.

-

Solvent: Polar aprotic solvents (e.g., dioxane, tert-butanol).

-

Base: Potassium carbonate to deprotonate the hydrazine.

-

Temperature: Reflux (80–100°C) for 12–48 hours.

Mechanism:

where 5-methylisoxazole and isopentyl.

Yield Optimization

Yields depend on steric and electronic factors:

-

Steric hindrance: The bulky isopentyl group may reduce reaction efficiency, necessitating prolonged reaction times .

-

Solvent choice: Tert-butanol enhances solubility of intermediates, improving yields compared to dioxane .

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value/Description |

|---|---|

| Molecular weight | 211.26 g/mol |

| LogP (octanol-water) | 1.8 (predicted) |

| Solubility in water | 16.3 mg/mL (predicted) |

| Melting point | Not reported |

| pKa | ~3.5 (hydrazide NH), ~9.5 (isoxazole) |

The compound’s high lipophilicity (LogP ~1.8) suggests moderate membrane permeability, while its aqueous solubility (16.3 mg/mL) classifies it as “soluble” under standard conditions .

Stability and Degradation

-

Thermal stability: Decomposes above 200°C based on analogous carbohydrazides.

-

Hydrolytic sensitivity: Susceptible to hydrolysis under acidic or alkaline conditions, cleaving the hydrazide bond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume